![molecular formula C8H11BrF2O B2561357 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane CAS No. 2567504-99-6](/img/structure/B2561357.png)
1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]heptane is a type of organic compound that belongs to the class of hydrocarbons known as norbornanes . These are compounds containing a norbornane moiety, which consists of a cyclohexane fused to a cyclopropane .
Synthesis Analysis
The synthesis of bicyclo[2.2.1]heptane derivatives often involves [2+2] cycloaddition reactions . This is a type of chemical reaction, specifically a cycloaddition reaction, that can be used to create cyclic structures .Molecular Structure Analysis
The molecular structure of a compound like this would likely be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
Bicyclo[2.2.1]heptane derivatives can undergo a variety of chemical reactions. For example, they can participate in Lewis acid-catalyzed transannular double cyclization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques, including NMR, IR, and mass spectrometry (MS), as well as physical methods such as melting point determination .Applications De Recherche Scientifique
Synthesis and Structural Analysis
A study by Majchrzak et al. (1983) on the synthesis of a new heterocyclic system demonstrates the utility of bicyclic compounds in creating complex molecular structures, hinting at the potential methodologies that could be applied to the synthesis of "1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane" for diverse applications in medicinal chemistry and materials science (Majchrzak, Kotelko, & Lambert, 1983).
Molecular Geometry and Interactions
The molecular geometry and interactions of bicyclic compounds are essential for their reactivity and potential applications. Kelly et al. (2012) provided insights into the normal geometry of the oxabicycloheptane unit and its implications for molecular interactions, which are critical for understanding the reactivity and applications of "1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane" in creating novel compounds (Kelly, Sulon, Pham, Xiang, Sykora, & Forbes, 2012).
Reactivity Towards Brønsted Acids
The reactivity of 7-oxabicycloheptadiene derivatives towards Brønsted acids, as explored by Maggiani et al. (1999), showcases the potential chemical transformations that bicyclic compounds can undergo. This reactivity is crucial for synthetic chemistry applications, providing a foundation for the development of new synthesis pathways that could include "1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane" (Maggiani, Tubul, & Brun, 1999).
Safety And Hazards
Orientations Futures
The future directions for research on a compound like this could include further studies to better understand its physical and chemical properties, potential uses, and safety considerations. This could involve laboratory experiments, computational studies, and possibly even clinical trials if the compound is intended for use as a drug .
Propriétés
IUPAC Name |
1-(bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrF2O/c9-4-8-2-1-7(3-8,5-12-8)6(10)11/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIHANRLNPVTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(CO2)C(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2561274.png)
![4-cyclopropyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B2561275.png)
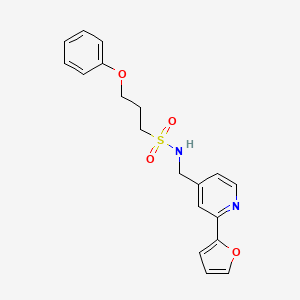
![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-4-one](/img/structure/B2561280.png)
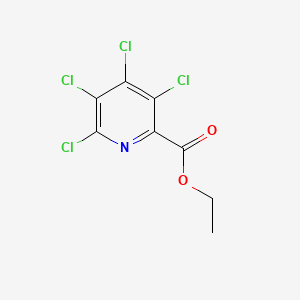
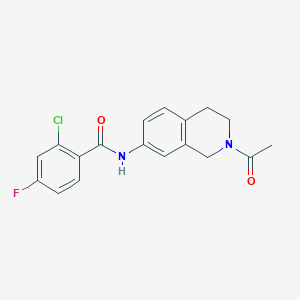
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2561284.png)
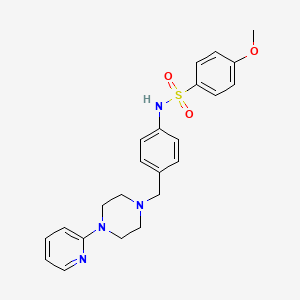

![6-Amino-4-(4-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2561290.png)

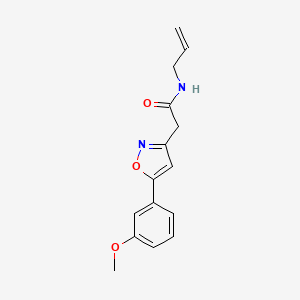
![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2561294.png)
